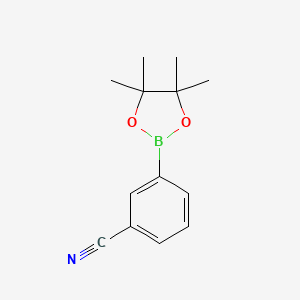

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGQEPXOSAFKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375244 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-46-0 | |

| Record name | (3-Cyanophenyl)boronic acid pinacol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis. This document consolidates essential data, including physical constants, spectroscopic information, and reactivity profiles. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are provided, alongside safety information. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid pinacol ester, is an aromatic organoboron compound.[1] Its structure incorporates a benzonitrile moiety and a pinacolboronate ester group. This arrangement makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The pinacol ester provides enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, facilitating its handling and use in a wide range of synthetic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | [1] |

| CAS Number | 214360-46-0 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78-82 °C | |

| Solubility | Good solubility in common organic solvents such as THF, Dioxane, Toluene, and DMF. | [2] |

| Stability | Stable under standard conditions, but sensitive to moisture. Should be stored under an inert atmosphere. |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl groups of the pinacol ester.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.2 | s | 1H | Ar-H |

| ~7.9-8.0 | d | 1H | Ar-H |

| ~7.6-7.7 | d | 1H | Ar-H |

| ~7.4-7.5 | t | 1H | Ar-H |

| 1.35 | s | 12H | -C(CH₃)₂ |

Note: Predicted chemical shifts are for a spectrum recorded in CDCl₃. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~129 | Ar-C |

| ~119 | -CN |

| ~113 | Ar-C |

| ~84 | -O-C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

Note: Predicted chemical shifts are for a spectrum recorded in CDCl₃. The carbon attached to the boron atom is often not observed due to quadrupolar relaxation.

Reactivity and Synthetic Applications

The primary utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its role as a coupling partner in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the cyanophenyl group and various organic halides or triflates. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

A generalized reaction scheme is as follows:

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

This procedure is adapted from standard methods for the synthesis of aryl pinacol boronate esters from the corresponding aryl halide.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a solid.

Suzuki-Miyaura Cross-Coupling with 4-Iodoanisole

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using the title compound.

Methodology:

-

Reaction Setup: In a round-bottom flask, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.0 eq), 4-iodoanisole (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) are combined.

-

Solvent and Base: A solvent system, typically a mixture of toluene and water (e.g., 4:1), and a base, such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq), are added.

-

Inert Atmosphere: The flask is purged with an inert gas.

-

Reaction: The mixture is heated to reflux (around 100 °C) and stirred vigorously for 2-8 hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Workup: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to yield 3-(4-methoxyphenyl)benzonitrile.

Safety Information

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to specific biological activities or signaling pathways. However, the biaryl structures synthesized using this building block are prevalent in many biologically active compounds. The cyanophenyl moiety is a common feature in various pharmaceutical agents.

Structurally related boronic acid derivatives have been explored for various applications. For instance, benzyl boronate tags have been utilized for the subcellular targeting of molecules to the nucleus, which is crucial for understanding biological processes and for enhancing the efficacy of certain drugs.

Conclusion

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a valuable and versatile reagent in organic synthesis. Its stability, solubility, and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. This guide provides essential information for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to 3-(cyanophenyl)boronic acid pinacol ester: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(cyanophenyl)boronic acid pinacol ester, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, physical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Core Compound Structure and Properties

3-(cyanophenyl)boronic acid pinacol ester, with the chemical formula C₁₃H₁₆BNO₂, is an aromatic boronic ester featuring a cyano group at the meta-position of the phenyl ring. The pinacol ester group provides stability and facilitates purification, making it a favored reagent in various cross-coupling reactions.[1]

Structure:

Table 1: Physicochemical Properties of 3-(cyanophenyl)boronic acid pinacol ester

| Property | Value |

| Molecular Formula | C₁₃H₁₆BNO₂ |

| Molecular Weight | 229.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 78-82 °C |

| CAS Number | 214360-46-0 |

| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. |

Synthesis and Purification

The synthesis of 3-(cyanophenyl)boronic acid pinacol ester is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, of 3-bromobenzonitrile with bis(pinacolato)diboron (B₂pin₂).[2][3]

Experimental Protocol: Synthesis via Miyaura Borylation

Reaction Scheme:

Materials:

-

3-Bromobenzonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 3-(cyanophenyl)boronic acid pinacol ester can be purified by column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a hexane/ethyl acetate solvent system as the eluent. A typical starting gradient is 95:5 hexane:ethyl acetate.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved crude product onto the silica gel column.

-

Elute the column with the hexane/ethyl acetate gradient, gradually increasing the polarity.

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(cyanophenyl)boronic acid pinacol ester as a white to off-white solid.

Spectroscopic Characterization Data

Table 2: NMR Spectroscopic Data for 3-(cyanophenyl)boronic acid pinacol ester (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.98 | s | 1H | Ar-H |

| 7.93 | d | 1H | Ar-H | |

| 7.63 | d | 1H | Ar-H | |

| 7.45 | t | 1H | Ar-H | |

| 1.35 | s | 12H | -C(CH₃)₂ | |

| ¹³C NMR | 139.1 | Ar-C | ||

| 136.5 | Ar-C | |||

| 132.8 | Ar-C | |||

| 128.8 | Ar-C | |||

| 118.7 | -CN | |||

| 112.5 | Ar-C | |||

| 84.4 | -O-C(CH₃)₂ | |||

| 24.9 | -C(CH₃)₂ |

Note: The carbon attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation.

Key Applications in Organic Synthesis and Drug Discovery

3-(cyanophenyl)boronic acid pinacol ester is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from its ability to participate in a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. 3-(cyanophenyl)boronic acid pinacol ester serves as the organoboron partner, enabling the introduction of the 3-cyanophenyl moiety into a wide range of molecular scaffolds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in drug candidates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide or triflate (1.0 eq), 3-(cyanophenyl)boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Chan-Evans-Lam Amination

The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed C-N bond-forming reaction between an organoboron compound and an amine.[4] This reaction provides a valuable route to synthesize N-aryl amines, an important class of compounds in medicinal chemistry. Optimized conditions have been developed for the coupling of aryl boronic acid pinacol esters, including 3-(cyanophenyl)boronic acid pinacol ester, with both alkyl and aryl amines.[4][5]

Experimental Protocol: Optimized Chan-Evans-Lam Amination with Aryl Amines [4]

-

To a reaction tube, add the aryl amine (1.0 eq), 3-(cyanophenyl)boronic acid pinacol ester (1.5 eq), Cu(OAc)₂ (1.5 eq), and 4Å molecular sieves.

-

Add a mixed solvent system of acetonitrile (MeCN) and ethanol (EtOH) (e.g., 1:1 v/v).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Filter the reaction mixture through Celite, wash with an organic solvent, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the desired N-(3-cyanophenyl)arylamine.

Oxidative Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 3-(cyanophenyl)boronic acid pinacol ester can undergo copper-catalyzed oxidative trifluoromethylation to yield 3-cyano-1-(trifluoromethyl)benzene.

Experimental Protocol: General Procedure for Oxidative Trifluoromethylation

-

In a reaction vessel, combine 3-(cyanophenyl)boronic acid pinacol ester (1.0 eq), a copper catalyst (e.g., Cu(OAc)₂), and a trifluoromethylating agent such as potassium (trifluoromethyl)trimethoxyborate.

-

Add a suitable solvent, such as DMF or DMSO.

-

Heat the reaction mixture under an oxygen atmosphere or in the presence of an oxidant.

-

Monitor the reaction for completion, then perform a suitable workup and purification to isolate the trifluoromethylated product.

Logical Workflow in Drug Discovery

While 3-(cyanophenyl)boronic acid pinacol ester is not known to be involved in a specific biological signaling pathway itself, it serves as a critical starting material in the drug discovery workflow. The following diagram illustrates its role in the generation of a chemical library for screening and lead optimization.

Caption: Drug discovery workflow utilizing 3-(cyanophenyl)boronic acid pinacol ester.

This workflow demonstrates how 3-(cyanophenyl)boronic acid pinacol ester, in conjunction with a diverse set of reaction partners, is used to generate a library of novel compounds through key coupling reactions. These compounds are then screened for biological activity to identify "hits," which are further optimized through iterative synthesis and profiling to develop lead candidates for new drugs.

Conclusion

3-(cyanophenyl)boronic acid pinacol ester is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its stability, reactivity in key C-C and C-N bond-forming reactions, and the ability to introduce a synthetically useful cyano-functionalized phenyl ring make it an indispensable tool in the synthesis of complex molecules with potential therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new medicines.

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ftp.orgsyn.org [ftp.orgsyn.org]

- 4. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS Number: 214360-46-0

This technical guide provides a comprehensive overview of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the compound's chemical and physical properties, safety information, and detailed experimental protocols for its application in key cross-coupling reactions.

Compound Data

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-cyanophenylboronic acid pinacol ester, is a white to off-white crystalline solid. Its structure incorporates a benzonitrile moiety and a pinacolborane group, making it a valuable reagent for introducing the 3-cyanophenyl group into various molecular scaffolds.

| Property | Value | Reference |

| CAS Number | 214360-46-0 | |

| Molecular Formula | C₁₃H₁₆BNO₂ | [1] |

| Molecular Weight | 229.08 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-82 °C | |

| Purity | ≥97% | |

| SMILES | CC1(C)OB(OC1(C)C)c2cccc(c2)C#N | |

| InChI Key | FIGQEPXOSAFKTA-UHFFFAOYSA-N |

**2. Safety Information

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Experimental Protocols

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a key reagent in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Evans-Lam amination reactions.

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the cross-coupling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with an aryl halide.

Reaction Workflow:

Suzuki-Miyaura Coupling Workflow

Methodology:

-

Reaction Setup: In a flask purged with an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-arylbenzonitrile.

Chan-Evans-Lam Amination

This protocol provides a general method for the N-arylation of an amine with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Reaction Workflow:

Chan-Evans-Lam Amination Workflow

Methodology:

-

Reaction Setup: In a flask open to the air, dissolve the amine (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.5 eq), and a copper(II) acetate (1.5 eq) in a suitable solvent such as dichloromethane (DCM).

-

Base Addition: Add a base, for example, pyridine (2.0 eq).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to afford the N-arylated product.

References

Synthesis of 3-(Cyanophenyl)boronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to 3-(cyanophenyl)boronic acid pinacol ester, a versatile reagent in medicinal chemistry and organic synthesis. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates key reaction pathways.

Introduction

3-(Cyanophenyl)boronic acid pinacol ester is a key building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of both a versatile boronic ester moiety, amenable to Suzuki-Miyaura cross-coupling reactions, and a cyano group, which can be further transformed into various functional groups such as amines, carboxylic acids, and tetrazoles. This guide explores the most prevalent and effective methods for its synthesis, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal route for their specific needs.

Synthetic Methodologies

Four primary synthetic strategies have been established for the preparation of 3-(cyanophenyl)boronic acid pinacol ester:

-

Miyaura Borylation: A palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.

-

Iridium-Catalyzed C-H Borylation: A direct functionalization of a C-H bond on the aromatic ring.

-

Sandmeyer-Type Borylation: A metal-free transformation of an aryl amine.

-

Grignard Reagent-Based Synthesis: The reaction of a Grignard reagent with a boronic ester precursor.

Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency. The following sections provide detailed experimental protocols for each approach.

Miyaura Borylation of 3-Bromobenzonitrile

The Miyaura borylation is a widely used and robust method for the synthesis of arylboronic esters. This reaction involves the palladium-catalyzed coupling of 3-bromobenzonitrile with bis(pinacolato)diboron.

Experimental Protocol:

A flame-dried Schlenk flask is charged with 3-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq). The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane is then added, and the reaction mixture is heated to 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(cyanophenyl)boronic acid pinacol ester as a white to off-white solid.

Iridium-Catalyzed C-H Borylation of Benzonitrile

Iridium-catalyzed C-H borylation offers a more atom-economical approach by directly converting a C-H bond of benzonitrile to a C-B bond. This method avoids the need for pre-functionalized starting materials like aryl halides.

Experimental Protocol:

In a glovebox, an oven-dried vial is charged with [Ir(COD)OMe]₂ (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %), and bis(pinacolato)diboron (1.2 eq). The vial is sealed, removed from the glovebox, and benzonitrile (1.0 eq) is added under an argon atmosphere. The reaction mixture is stirred at 80-100 °C for 16-24 hours. After cooling to room temperature, the volatile components are removed under reduced pressure. The residue is then purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.

Sandmeyer-Type Borylation of 3-Aminobenzonitrile

This metal-free approach provides an alternative to transition metal-catalyzed methods. The Sandmeyer-type borylation converts 3-aminobenzonitrile into the corresponding boronic ester via a diazonium salt intermediate.

Experimental Protocol:

To a solution of 3-aminobenzonitrile (1.0 eq) in acetonitrile, tert-butyl nitrite (1.5 eq) is added at room temperature. The mixture is stirred for 10-15 minutes, during which time the formation of the diazonium salt is observed. Bis(pinacolato)diboron (1.2 eq) is then added, and the reaction is stirred at room temperature for 1-2 hours. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 3-(cyanophenyl)boronic acid pinacol ester.

Grignard Reagent-Based Synthesis

This classical organometallic approach involves the formation of a Grignard reagent from 3-bromobenzonitrile, which then reacts with a boronic ester precursor.

Experimental Protocol:

Magnesium turnings (1.2 eq) are placed in a flame-dried, three-necked flask under an argon atmosphere. A small crystal of iodine is added to activate the magnesium. A solution of 3-bromobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction, which is maintained at a gentle reflux. After the addition is complete, the reaction is stirred for an additional 1-2 hours. The resulting Grignard solution is then cooled to -78 °C and a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the final product.

Quantitative Data Summary

The following table summarizes typical yields and key analytical data for the synthesis of 3-(cyanophenyl)boronic acid pinacol ester via the described methods.

| Synthesis Method | Starting Material | Typical Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Miyaura Borylation | 3-Bromobenzonitrile | 75-90 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |

| Iridium-Catalyzed C-H Borylation | Benzonitrile | 60-80 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |

| Sandmeyer-Type Borylation | 3-Aminobenzonitrile | 50-70 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |

| Grignard Reagent-Based Synthesis | 3-Bromobenzonitrile | 65-85 | 78-82 | 8.08 (s, 1H), 7.98 (d, 1H), 7.69 (d, 1H), 7.47 (t, 1H), 1.35 (s, 12H) | 139.3, 136.9, 131.8, 128.9, 118.8, 112.7, 84.4, 24.9 |

Note: Yields are representative and can vary based on reaction scale and optimization. NMR data is consistent for the final product regardless of the synthetic route.

Reaction Pathways and Mechanisms

The following diagrams illustrate the catalytic cycles and key transformations involved in the Miyaura and Iridium-catalyzed borylation reactions.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Caption: Catalytic cycle of the Iridium-catalyzed C-H borylation.

Conclusion

The synthesis of 3-(cyanophenyl)boronic acid pinacol ester can be achieved through several effective methods. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. The Miyaura borylation and Grignard-based methods offer high yields from readily available 3-bromobenzonitrile. The Iridium-catalyzed C-H borylation provides an elegant and atom-economical alternative, while the Sandmeyer-type borylation offers a metal-free option. This guide provides the necessary information for researchers to make an informed decision and successfully implement the synthesis of this valuable building block in their research and development endeavors.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

This technical guide provides a comprehensive overview of the expected and reported spectral data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Properties

IUPAC Name: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile[1] Synonyms: (3-Cyanophenyl)boronic acid pinacol ester[1] Molecular Formula: C₁₃H₁₆BNO₂[1] Molecular Weight: 229.08 g/mol [1]

Spectral Data Summary

The following tables summarize the predicted and characteristic spectral data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Mass Spectrometry (MS) Data

Mass spectrometry of pinacol boronate esters can be challenging due to their susceptibility to hydrolysis. However, under appropriate conditions, the molecular ion and common adducts can be observed. The predicted mass-to-charge ratios (m/z) are listed below.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.13469 |

| [M+Na]⁺ | 252.11663 |

| [M+K]⁺ | 268.09057 |

| [M+NH₄]⁺ | 247.16123 |

| [M-H]⁻ | 228.12013 |

| [M+HCOO]⁻ | 274.12561 |

| [M+CH₃COO]⁻ | 288.14126 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | m | 2H | Aromatic Protons (ortho to -CN and -B(pin)) |

| ~ 7.5 - 7.7 | m | 2H | Aromatic Protons (meta to -CN and -B(pin)) |

| 1.34 | s | 12H | Methyl Protons (-C(CH₃)₂) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | Aromatic Carbons |

| ~ 128 - 134 | Aromatic Carbons |

| ~ 118 | Nitrile Carbon (-C≡N) |

| ~ 112 | Aromatic Carbon (ipso to -CN) |

| ~ 84 | Quaternary Carbons (-C(CH₃)₂) |

| ~ 25 | Methyl Carbons (-C(CH₃)₂) |

| Note | The carbon attached to the boron atom may not be observed due to quadrupolar relaxation. |

Infrared (IR) Spectroscopy Data

The IR spectrum of an aromatic nitrile is characterized by a strong, sharp absorption band for the nitrile group.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 2220 - 2240 | C≡N stretch (nitrile) |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 1600 - 1450 | C=C stretch (aromatic ring) |

| ~ 1370 | B-O stretch |

| ~ 1140 | C-O stretch |

The nitrile stretching frequency in aromatic nitriles is typically found at a slightly lower wavenumber compared to aliphatic nitriles due to conjugation with the aromatic ring.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often suitable for pinacol boronic esters.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Considerations: Boronic acids are known to form oligomers, which can lead to broad and poorly resolved NMR spectra.[4] The use of the pinacol ester derivative, as is the case here, generally circumvents this issue and provides sharp, well-resolved spectra.[4]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Data Analysis: The characteristic nitrile peak is expected in the 2220-2240 cm⁻¹ region.[3] Other significant peaks corresponding to aromatic C-H and C=C bonds, as well as B-O and C-O stretches, should be identified.

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Mass Range: m/z 100-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

Considerations: Pinacol boronate esters can be susceptible to hydrolysis, especially in the presence of water and acid, which can complicate analysis by forming the corresponding boronic acid.[5][6][7] Using a high percentage of organic solvent in the mobile phase can help prevent on-column hydrolysis if using LC-MS.[5]

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using spectral methods.

Caption: Workflow for spectral analysis of a chemical compound.

References

- 1. 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H16BNO2 | CID 2760590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (C13H16BNO2) [pubchemlite.lcsb.uni.lu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

Stability of 3-(cyanophenyl)boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of 3-(cyanophenyl)boronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. Due to its importance in Suzuki-Miyaura cross-coupling and other C-C bond-forming reactions, a thorough understanding of its stability is critical for ensuring reaction efficiency, analytical accuracy, and shelf-life.

While specific quantitative kinetic studies for 3-(cyanophenyl)boronic acid pinacol ester are not extensively published, this guide synthesizes established principles of boronic ester stability, outlines factors influencing its degradation, and provides detailed protocols for its assessment. The primary stability concern for this class of compounds is its susceptibility to hydrolysis.

Core Stability Profile and Degradation Pathways

The principal degradation pathway for 3-(cyanophenyl)boronic acid pinacol ester is the hydrolysis of the pinacol ester to form 3-cyanophenylboronic acid and pinacol (2,3-dimethylbutane-2,3-diol). This reaction is reversible but is often driven to the product side in the presence of water.[1]

The electron-withdrawing nature of the nitrile (cyano) group on the phenyl ring is expected to increase the electrophilicity of the boron atom. This makes the boron center more susceptible to nucleophilic attack by water, likely accelerating the rate of hydrolysis compared to unsubstituted or electron-rich phenylboronic acid pinacol esters.[2]

In addition to hydrolysis, oxidative degradation can occur under certain conditions. Photolytic forced degradation studies on related compounds have shown the potential for oxidative cyclization, though this is generally not the primary degradation pathway under typical storage conditions.[3]

Primary Degradation Pathway: Hydrolysis

The accepted mechanism for hydrolysis involves a nucleophilic attack on the boron atom by a water molecule.

Caption: Primary hydrolytic degradation pathway.

Factors Influencing Stability

Several environmental and experimental factors can significantly impact the stability of 3-(cyanophenyl)boronic acid pinacol ester.

-

Moisture/Water: The presence of water is the most critical factor promoting hydrolysis. The compound is significantly more stable in aprotic organic solvents.[4] For analytical purposes, sample preparation in anhydrous solvents like acetonitrile (ACN) or tetrahydrofuran (THF) is crucial to prevent degradation before analysis.[5]

-

pH: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the reaction.[2] While some analytical methods for highly reactive boronic esters have utilized highly basic mobile phases (e.g., pH 12.4) to achieve stability on-column, this is not a general rule and depends on the specific analyte.[4] For 3-(cyanophenyl)boronic acid pinacol ester, neutral or near-neutral, anhydrous conditions are recommended for storage and handling.

-

Temperature: Elevated temperatures can increase the rate of degradation, consistent with Arrhenius kinetics. However, studies on on-column degradation during HPLC suggest that temperature has a minor effect compared to solvent composition and stationary phase activity.[3][5]

-

Light: Photostability should be considered. While hydrolysis is the main concern, photolytic conditions can lead to oxidative side products.[3] Therefore, it is prudent to store the material protected from light.

Quantitative Stability Data (Illustrative)

Table 1: Summary of Forced Degradation Results (Illustrative)

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradant |

| Acid Hydrolysis | 0.1 M HCl in ACN/H₂O (1:1) | 24 | 60 | 15.2% | 3-Cyanophenylboronic acid |

| Base Hydrolysis | 0.1 M NaOH in ACN/H₂O (1:1) | 8 | 60 | 18.5% | 3-Cyanophenylboronic acid |

| Oxidation | 6% H₂O₂ in ACN/H₂O (1:1) | 24 | 25 (RT) | 8.1% | Oxidative impurities |

| Thermal | Solid State | 72 | 80 | < 1.0% | No significant degradation |

| Photolytic | Solid State, ICH Option 2 | 24 | 25 (RT) | 2.5% | Minor unidentified degradants |

Table 2: Solution Stability in Different Solvents (Illustrative)

| Solvent | Temperature (°C) | Time (hours) | % Remaining (Illustrative) |

| Anhydrous Acetonitrile | 25 (RT) | 24 | 99.8% |

| Anhydrous THF | 25 (RT) | 24 | 99.7% |

| Acetonitrile/Water (1:1) | 25 (RT) | 24 | 82.3% |

| Methanol | 25 (RT) | 24 | 95.4% |

Experimental Protocols

To accurately assess the stability of 3-(cyanophenyl)boronic acid pinacol ester, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is required.

Experimental Workflow: Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of 3-(cyanophenyl)boronic acid pinacol ester at approximately 1 mg/mL in anhydrous acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate the solution at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a final concentration of ~0.1 mg/mL for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 0.2 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 12% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots, quench any remaining peroxide if necessary (e.g., with a small amount of sodium bisulfite solution), and dilute for analysis.

-

Thermal Degradation:

-

Solid: Store a known quantity of the solid compound in an oven at 80°C. At each time point, dissolve a portion of the solid in anhydrous ACN to the target concentration for analysis.

-

Solution: Incubate the stock solution at 60°C in a sealed vial. Withdraw aliquots and dilute for analysis.

-

-

Photolytic Degradation: Expose the solid compound and the stock solution to light stress according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze the samples after exposure.

-

Control Samples: Prepare control samples (unstressed) and blank solutions (stress reagents without the compound) for each condition.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to minimize on-column hydrolysis and achieve good separation between the parent ester and its primary degradant, 3-cyanophenylboronic acid.[5]

-

Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low residual silanol activity).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program (example):

Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 230 nm (or wavelength of maximum absorbance)

-

Injection Volume: 5 µL

-

Sample Diluent: Anhydrous Acetonitrile. It is critical to avoid aqueous diluents to prevent hydrolysis in the sample vial.[5]

Method Validation: The stability-indicating nature of the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (peak purity analysis using a DAD), linearity, accuracy, precision, and robustness.

Recommended Handling and Storage

To ensure the long-term stability and quality of 3-(cyanophenyl)boronic acid pinacol ester, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize exposure to moisture and air.

-

Handling: Handle in a dry environment, preferably in a glove box or under a stream of inert gas. Avoid contact with water, strong acids, strong bases, and strong oxidizing agents.[8] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. 214360-46-0 | CAS DataBase [m.chemicalbook.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. 3-氰基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Solubility Profile of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

An in-depth search for specific quantitative solubility data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in various organic solvents did not yield publicly available, tabulated results. This is common for many research chemicals where such data is either not determined or not published in readily accessible literature.

However, to serve the needs of researchers, scientists, and drug development professionals, this guide provides a comprehensive, standardized experimental protocol for determining the solubility of this compound. Furthermore, it includes a logical workflow diagram and a template for data presentation that can be populated once experiments are conducted.

This document outlines a standardized methodology for determining and presenting the solubility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in medicinal chemistry and organic synthesis.

Introduction

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a bifunctional molecule containing a benzonitrile group and a boronic acid pinacol ester. This structure makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

This guide provides a detailed experimental protocol for determining the equilibrium solubility of this compound and a framework for presenting the resulting data.

Solubility Data

While specific quantitative data is not widely published, the general solubility of boronic acid pinacol esters is known to be good in many common organic solvents. The table below is provided as a template for researchers to record their experimentally determined solubility data at a specified temperature (e.g., 25 °C).

Table 1: Experimental Solubility Data Template for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Record Data | Calculate Data | e.g., Colorless solution |

| Dichloromethane (DCM) | 84.93 | 1.330 | Record Data | Calculate Data | e.g., Colorless solution |

| Acetonitrile (ACN) | 41.05 | 0.786 | Record Data | Calculate Data | e.g., Colorless solution |

| Toluene | 92.14 | 0.867 | Record Data | Calculate Data | e.g., Colorless solution |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Record Data | Calculate Data | e.g., Colorless solution |

| Ethyl Acetate (EtOAc) | 88.11 | 0.902 | Record Data | Calculate Data | e.g., Colorless solution |

| Methanol (MeOH) | 32.04 | 0.792 | Record Data | Calculate Data | e.g., Colorless solution |

| Isopropanol (IPA) | 60.10 | 0.786 | Record Data | Calculate Data | e.g., Colorless solution |

| Heptane | 100.21 | 0.684 | Record Data | Calculate Data | e.g., Sparingly soluble |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

3.1. Materials and Equipment

-

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

3.2. Procedure

-

Preparation: Add an excess amount of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-warmed to the equilibration temperature if necessary) into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of the solute.

-

Calculation: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

3.3. Analytical Method Development (HPLC Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid if needed for peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan).

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a fundamental parameter for its effective use in synthetic and pharmaceutical applications. While a comprehensive dataset is not publicly available, the standardized shake-flask method detailed in this guide provides a reliable means for researchers to generate high-quality, reproducible solubility data. Consistent application of this protocol will enable better reaction design, improved process efficiency, and more robust formulation development.

The Reactivity of Arylboronic Esters with Electron-Withdrawing Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the electronic nature of the coupling partners significantly influences the reaction's success. Arylboronic esters bearing electron-withdrawing groups (EWGs) present a unique set of challenges, primarily due to the reduced nucleophilicity of the aryl group, which can lead to sluggish or incomplete reactions. This guide provides a comprehensive overview of the factors governing the reactivity of these substrates, offering insights into catalyst selection, reaction optimization, and detailed experimental protocols.

Core Concepts: Understanding the Challenge

The rate-limiting step in many Suzuki-Miyaura couplings is the transmetalation of the aryl group from the boron atom to the palladium center. The presence of EWGs on the arylboronic ester decreases the electron density on the ipso-carbon, making it a less effective nucleophile and thus slowing down this crucial step.[1][2] Consequently, careful optimization of the reaction conditions is paramount to achieve high yields and conversions.

Key factors that influence the reactivity of arylboronic esters with EWGs include:

-

Catalyst System: The choice of palladium precatalyst and, more importantly, the ancillary ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and other biaryl phosphines, have proven to be highly effective in promoting the coupling of electron-deficient substrates.[3][4] These ligands facilitate the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and their steric bulk can promote the reductive elimination step.[5]

-

Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It activates the boronic ester by forming a more nucleophilic boronate species.[6][7] For challenging couplings involving electron-poor arylboronic esters, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]

-

Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with the addition of water to aid in the dissolution of the inorganic base.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of arylboronic esters bearing common electron-withdrawing groups.

Table 1: Suzuki-Miyaura Coupling of Arylboronic Esters with Nitro Groups

| Entry | Arylboronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Nitrophenylboronic acid pinacol ester | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 | [5] |

| 2 | 4-Nitrophenylboronic acid | 1-Bromo-4-(tert-butyl)benzene | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 12 | 84 | [8] |

| 3 | 3-Nitrophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 78 | [8] |

Table 2: Suzuki-Miyaura Coupling of Arylboronic Esters with Cyano Groups

| Entry | Arylboronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Cyanophenylboronic acid pinacol ester | 4-Chloroanisole | Pd₂(dba)₃ (1) | CPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [5] |

| 2 | 4-Cyanophenylboronic acid | 3-Chloro-7-methoxy-1,2,4-benzotriazine 1-oxide | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Toluene/H₂O | 110 | 3 | 75 | [9] |

| 3 | 2-Cyanophenylboronic ester | 1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazine | Pd(PPh₃)₂Cl₂ (5) | - | K₃PO₄·H₂O | Toluene | 110 | 12 | >95 | [10] |

Table 3: Suzuki-Miyaura Coupling of Arylboronic Esters with Trifluoromethyl Groups

| Entry | Arylboronic Ester | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-(Trifluoromethyl)phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 88 | [5] |

| 2 | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 | [11] |

| 3 | 3-(Trifluoromethyl)phenylboronic acid | 5-Bromo-1,3-dimethyl-1H-pyrazole | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | [12] |

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of arylboronic esters with electron-withdrawing groups using modern catalytic systems.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Buchwald Precatalyst

This protocol is adapted from established procedures utilizing Buchwald ligands and precatalysts.[5]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous toluene (2 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid pinacol ester, and potassium phosphate.

-

Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the Schlenk tube.

-

Add anhydrous toluene via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening (HTS) for Reaction Optimization

This protocol outlines a general workflow for high-throughput screening of Suzuki-Miyaura coupling reactions in 96-well plates.[3]

1. Stock Solution Preparation:

-

Prepare stock solutions of the aryl halide, arylboronic ester, a panel of palladium precatalysts, a library of ligands, and various bases in appropriate anhydrous solvents (e.g., dioxane, THF).

2. Reaction Setup (in an inert atmosphere glovebox):

-

Using a liquid handling robot, dispense the stock solutions of the aryl halide, arylboronic ester, and base into the wells of a 96-well reaction plate.

-

In separate vials, prepare the catalyst/ligand combinations and then dispense them into the appropriate wells of the reaction plate.

3. Reaction Execution:

-

Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.

-

Place the sealed plate on a heating block and stir at the desired temperature for a set period.

4. Quenching and Analysis:

-

After the reaction is complete, cool the plate to room temperature.

-

Quench each reaction by adding a suitable solvent (e.g., methanol).

-

Dilute the reaction mixtures and analyze the product yield in each well using a rapid analytical technique such as UPLC-MS.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the reactivity of arylboronic esters with electron-withdrawing groups.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for high-throughput screening of Suzuki-Miyaura reactions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Harnessing Stability: The Pivotal Role of Pinacol Esters in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical development and materials science, the demand for robust, reliable, and efficient chemical transformations is paramount. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have become indispensable for the construction of carbon-carbon bonds.[1] At the heart of these reactions are organoboron compounds, traditionally boronic acids. However, the inherent instability of boronic acids often presents significant challenges related to handling, storage, and reaction reproducibility. This guide delves into the superior stability and synthetic utility of boronic pinacol esters, a class of compounds that has revolutionized the application of organoboron chemistry by offering a stable, versatile, and highly effective alternative to their free acid counterparts.

The Fundamental Challenge: Boronic Acid Instability

Boronic acids, while being highly effective in cross-coupling reactions, are susceptible to several degradation pathways that can compromise their purity and reactivity.[2] A primary issue is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. This equilibrium is often facile and can lead to inconsistencies in reagent stoichiometry and reaction outcomes. Furthermore, boronic acids can be prone to protodeboronation, a process where the carbon-boron bond is cleaved, particularly under certain pH conditions or in the presence of specific reagents.[3] These stability issues necessitate careful handling and storage, and can complicate purification processes.[4]

Figure 1: Diagram illustrating boronic acid instability (trimerization to boroxine) and stabilization through the formation of a pinacol ester.

The Pinacol Ester Advantage: A Structural Perspective

The enhanced stability of pinacol esters is a direct result of their unique structure.[1] By reacting a boronic acid with a diol, specifically pinacol (2,3-dimethyl-2,3-butanediol), a cyclic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system is formed.[2] This structure confers several key advantages:

-

Steric Protection: The bulky gem-dimethyl groups on the pinacol backbone provide significant steric hindrance around the boron center. This shielding protects the boron atom from unwanted reactions, such as nucleophilic attack or enzymatic degradation, and inhibits the formation of boroxines.[5]

-

Reduced Lewis Acidity: The oxygen lone pairs in the boronic ester conjugate with the vacant p-orbital of the boron atom, which reduces its Lewis acidity.[6] This makes the ester less susceptible to hydrolysis compared to the free boronic acid.

-

Enhanced Handling and Purity: Pinacol esters are generally less sensitive to moisture and air, simplifying weighing and transfer procedures.[2][7] Many are crystalline solids or high-boiling liquids that are stable to column chromatography, which greatly aids in their isolation and purification, ensuring high-purity reagents for subsequent reactions.[1][6][8]

-

Improved Shelf Life: The inherent stability of the pinacol ester structure translates to a significantly longer shelf life compared to many boronic acids, which is a critical factor for laboratory inventory and industrial-scale synthesis.[2][7]

Comparative Stability Data

While extensive quantitative kinetic data is dispersed across specialized literature, a clear consensus on the superior stability of pinacol boronates has been established through widespread use and comparative studies.[5] The following table summarizes the stability profiles of pinacol esters relative to free boronic acids and less sterically hindered esters like methyl borinates.

| Property | Free Boronic Acids | Methyl Borinates | Pinacol Boronates |

| Hydrolytic Stability | Prone to hydrolysis and boroxine formation.[2] | Susceptible to rapid hydrolysis.[5] | Significantly more resistant to hydrolysis; can often be purified via chromatography.[5][8][9] |

| Oxidative Stability | Susceptible to oxidation.[4] | Less stable than pinacol esters.[5] | More resistant to oxidation than the corresponding boronic acid due to steric and electronic effects.[5][9] |

| Thermal Stability | Can decompose upon heating. | Limited thermal stability.[5] | Generally stable at elevated temperatures, allowing for a wider range of reaction conditions.[5] |

| Handling | Often require careful handling due to air/moisture sensitivity. | Sensitive to moisture. | Generally bench-stable, less sensitive to air and moisture, simplifying laboratory procedures.[1][2][10] |

| Purification | Can be difficult to purify due to boroxine formation.[9] | Purification can be challenging. | Readily purified by silica gel chromatography.[1][6][8] |

Central Role in Suzuki-Miyaura Cross-Coupling

Pinacol esters are exceptionally effective coupling partners in the Suzuki-Miyaura reaction.[7][10] While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, structural and kinetic investigations have shown that they can undergo transmetalation directly.[3]

The generally accepted catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group is transferred from the boron atom of the pinacol ester to the palladium center. This step is crucial and is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura reaction using a pinacol boronic ester (R-Bpin).

Experimental Protocols

The stability and ease of handling of pinacol esters make them ideal for a variety of standard laboratory procedures. Below are representative protocols for their synthesis and application.

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂) to synthesize the corresponding aryl boronic acid pinacol ester.[8][11]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-3 mol%)

-

Base (e.g., potassium acetate, KOAc) (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMSO, or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir overnight (12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure aryl boronic acid pinacol ester.

This protocol outlines the use of a synthesized or commercially available pinacol boronate as a coupling partner.

Materials:

-

Aryl or vinyl halide/triflate (1.0 equiv)

-

Aryl/vinyl boronic acid pinacol ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Aqueous base (e.g., 2M Na₂CO₃, K₂CO₃, or K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction flask, combine the aryl halide/triflate, the pinacol boronate, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the organic solvent(s) followed by the aqueous base solution.

-

Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain the desired biaryl or vinylated product.